molecular formula C18H17BrN4O B11982543 3-(1H-benzimidazol-1-yl)-N'-[(E)-(4-bromophenyl)methylidene]-2-methylpropanehydrazide

3-(1H-benzimidazol-1-yl)-N'-[(E)-(4-bromophenyl)methylidene]-2-methylpropanehydrazide

Katalognummer: B11982543
Molekulargewicht: 385.3 g/mol
InChI-Schlüssel: VEFLMADNCVCUON-UFFVCSGVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1H-benzimidazol-1-yl)-N’-[(E)-(4-bromophenyl)methylidene]-2-methylpropanehydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-1-yl)-N’-[(E)-(4-bromophenyl)methylidene]-2-methylpropanehydrazide typically involves the condensation of 1H-benzimidazole with 4-bromobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then reacted with 2-methylpropanehydrazide to form the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1H-benzimidazol-1-yl)-N’-[(E)-(4-bromophenyl)methylidene]-2-methylpropanehydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(1H-benzimidazol-1-yl)-N’-[(E)-(4-bromophenyl)methylidene]-2-methylpropanehydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Wirkmechanismus

The mechanism of action of 3-(1H-benzimidazol-1-yl)-N’-[(E)-(4-bromophenyl)methylidene]-2-methylpropanehydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(1H-benzimidazol-1-yl)-N’-[(E)-(4-bromophenyl)methylidene]-2-methylpropanehydrazide is unique due to its specific structure, which combines the benzimidazole core with a 4-bromophenyl group and a hydrazide moiety. This unique structure contributes to its diverse biological activities and potential therapeutic applications .

Eigenschaften

Molekularformel

C18H17BrN4O

Molekulargewicht

385.3 g/mol

IUPAC-Name

3-(benzimidazol-1-yl)-N-[(E)-(4-bromophenyl)methylideneamino]-2-methylpropanamide

InChI

InChI=1S/C18H17BrN4O/c1-13(11-23-12-20-16-4-2-3-5-17(16)23)18(24)22-21-10-14-6-8-15(19)9-7-14/h2-10,12-13H,11H2,1H3,(H,22,24)/b21-10+

InChI-Schlüssel

VEFLMADNCVCUON-UFFVCSGVSA-N

Isomerische SMILES

CC(CN1C=NC2=CC=CC=C21)C(=O)N/N=C/C3=CC=C(C=C3)Br

Kanonische SMILES

CC(CN1C=NC2=CC=CC=C21)C(=O)NN=CC3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.